(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a phenoxyphenyl hydrazinylidene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions. The subsequent steps involve the introduction of the nitrophenyl and phenoxyphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in inflammatory or cancer pathways, leading to reduced disease progression.
Comparison with Similar Compounds
When compared to similar compounds, (4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. Similar compounds include:
(4E)-5-methyl-2-(4-aminophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: Differing by the presence of an amino group instead of a nitro group.
(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: Differing by the presence of a methoxy group instead of a phenoxy group. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N5O4 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-15-21(22(28)26(25-15)17-9-11-18(12-10-17)27(29)30)24-23-16-7-13-20(14-8-16)31-19-5-3-2-4-6-19/h2-14,25H,1H3 |
InChI Key |
QZHQZWCETPHZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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